N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
CAS No.: 2034504-05-5
Cat. No.: VC5263705
Molecular Formula: C14H18N4O
Molecular Weight: 258.325
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034504-05-5 |
|---|---|
| Molecular Formula | C14H18N4O |
| Molecular Weight | 258.325 |
| IUPAC Name | N-(2-pyrrol-1-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
| Standard InChI | InChI=1S/C14H18N4O/c19-14(15-5-8-18-6-1-2-7-18)11-3-4-12-13(9-11)17-10-16-12/h1-2,6-7,10-11H,3-5,8-9H2,(H,15,19)(H,16,17) |
| Standard InChI Key | GVDWVWIFTYSJMN-UHFFFAOYSA-N |
| SMILES | C1CC2=C(CC1C(=O)NCCN3C=CC=C3)NC=N2 |
Introduction
N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. It features a unique structural combination of a pyrrole ring and a benzo[d]imidazole moiety, which contributes to its pharmacological properties.
Synthesis and Production
The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide generally involves several key steps:
-
Cyclization Reactions: The formation of the benzo[d]imidazole ring is crucial and typically involves the reaction of appropriate precursors under controlled conditions.
-
Purification Techniques: High-performance liquid chromatography (HPLC) is used to assess purity and stability under various conditions.
-
Industrial Production: Continuous flow reactors may be employed to maintain consistent reaction conditions, optimizing methods for scalability and efficiency.
Biological Activities and Applications
Benzimidazole derivatives, including N-(2-(1H-pyrrol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, are often studied for their pharmacological properties, such as antimicrobial and anticancer activities. The presence of the pyrrole and benzo[d]imidazole moieties can contribute to these biological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume